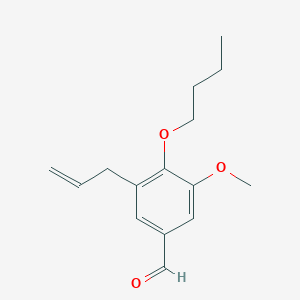

3-Allyl-4-butoxy-5-methoxybenzaldehyde

Overview

Description

The compound of interest, 3-Allyl-4-butoxy-5-methoxybenzaldehyde, is a chemically modified derivative of benzaldehyde, which is a commonly studied aromatic aldehyde in organic chemistry. While the specific compound is not directly mentioned in the provided papers, the research on similar compounds can offer insights into its characteristics. Benzaldehyde derivatives are known for their diverse applications in the synthesis of fine chemicals, pharmaceuticals, and aroma compounds.

Synthesis Analysis

The synthesis of benzaldehyde derivatives often involves selective functionalization of the aromatic ring. For instance, the regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethylacetal is a method that can potentially be adapted for the synthesis of this compound by replacing the methoxy group with an allyl or butoxy group . Additionally, the synthesis of 4-benzyloxy-2-methoxybenzaldehyde through O-alkylation and Vilsmeier-Hack reaction suggests a pathway that could be modified for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives can be elucidated using spectroscopic methods and computational studies. For example, the study of 4-hexyloxy-3-methoxybenzaldehyde using density functional theory (DFT) provides a framework for predicting the structure and properties of this compound . The crystal structure investigations of related compounds, such as those reported in the synthesis and characterization of 3-methoxy-2-hydroxybenzaldehyde derivatives, can also contribute to understanding the molecular geometry and electronic structure .

Chemical Reactions Analysis

Benzaldehyde derivatives participate in various chemical reactions, including electrophilic substitutions and coupling reactions. The electro-methoxylation of 3,4-dihydroxybenzaldehyde to form methoxyquinone derivatives indicates the reactivity of the aldehyde group in the presence of methanol and could be relevant to the reactivity of this compound . The synthesis of 5-allyl-2-aryl-7-methoxybenzofurans from 2-allyloxy-3-methoxybenzaldehyde demonstrates the potential of the allyl group in such compounds to engage in further synthetic transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are influenced by their functional groups. The spectroscopic (vibrational, NMR, UV-vis) and quantum chemical investigations provide insights into the electronic properties, such as HOMO-LUMO gaps and molecular electrostatic potential, which are crucial for understanding the reactivity and stability of the compound . The study of 5,5'-Di-tert-butyl-2,2'-dihydroxy-3,3'-methanediyldibenzaldehyde and its precursors can shed light on the steric effects of substituents on the benzaldehyde core, which is relevant for the analysis of this compound .

Safety and Hazards

The safety data sheet for 3-Allyl-4-butoxy-5-methoxybenzaldehyde suggests avoiding ingestion and inhalation, and avoiding contact with eyes, skin, or clothing . It should be stored in a dry, cool, and well-ventilated place . It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents .

properties

IUPAC Name |

4-butoxy-3-methoxy-5-prop-2-enylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-4-6-8-18-15-13(7-5-2)9-12(11-16)10-14(15)17-3/h5,9-11H,2,4,6-8H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUDAGLUGZXHRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1OC)C=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40601419 | |

| Record name | 4-Butoxy-3-methoxy-5-(prop-2-en-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

128139-63-9 | |

| Record name | 4-Butoxy-3-methoxy-5-(prop-2-en-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

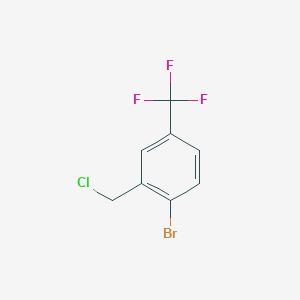

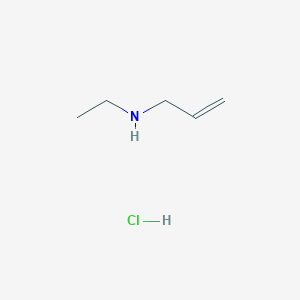

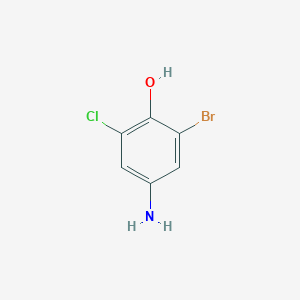

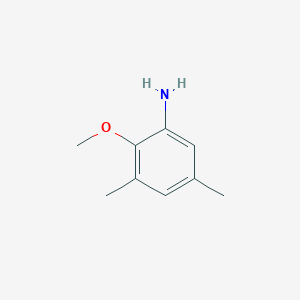

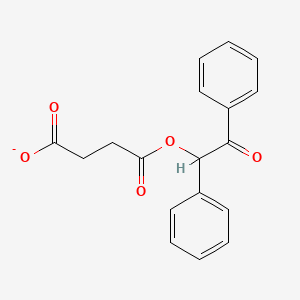

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoic acid, 3,4-bis[(ethoxycarbonyl)oxy]-](/img/structure/B1286631.png)